5-(Trifluoromethyl)piperidine-2-carboxylic acid
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Overview
Description
5-(Trifluoromethyl)piperidine-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)piperidine-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions. For example, the reaction of piperidine with trifluoromethyl iodide in the presence of a base can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
5-(Trifluoromethyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar in structure but with a pyridine ring instead of a piperidine ring.
4-(Trifluoromethyl)piperidine-1-carboxylic acid: Differing in the position of the carboxylic acid group.
Uniqueness
5-(Trifluoromethyl)piperidine-2-carboxylic acid is unique due to the specific positioning of the trifluoromethyl and carboxylic acid groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H10F3NO2 |
---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
5-(trifluoromethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)4-1-2-5(6(12)13)11-3-4/h4-5,11H,1-3H2,(H,12,13) |
InChI Key |
DTADYUNLPAHUAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NCC1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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